Tris(2,2'-bipyridyl)ruthenium(II)

Photoredox Catalysis Photosensitizer Molar Extinction Coefficient

Researchers relying on ECL-based diagnostics or visible-light photocatalysis encounter signal drift and batch inconsistency when substituting non-reference ruthenium complexes. Tris(2,2'-bipyridyl)ruthenium(II) (CAS 15158-62-0) resolves this as the definitive benchmark luminophore with fully characterized photophysical parameters. • ECL assays: Stable [Ru(bpy)₃]³⁺ in aqueous buffer minimizes background luminescence, delivering lower blank signals and superior S/N ratios versus [Ru(phen)₃]²⁺. • Photoredox efficiency: Molar absorptivity at 455 nm exceeds water-soluble Ir(III) alternatives by >15×, ensuring faster reaction initiation under standard LED irradiation. • Reference standardization: Documented Φ_L = 0.042 and excited-state lifetime τ = 0.60 μs provide a reliable baseline for quantifying relative ECL efficiencies of new materials.

Molecular Formula C30H24N6Ru+2
Molecular Weight 569.6 g/mol
CAS No. 15158-62-0
Cat. No. B084356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(2,2'-bipyridyl)ruthenium(II)
CAS15158-62-0
Synonyms(Ru(bpy)3)
(Ru(bpy)3)(B(C6F5)4)2
(Ru(bpy)3)Cl2
Ru(II)-tris(bipyridyl)
ruthenium II tris(2,2'-bipyridine)
tris(2,2'-bipyridine)ruthenium II
tris(2,2'-bipyridine)ruthenium II, dichloride
tris(2,2'-bipyridyl)ruthenium(II) tetrakis(pentafluorophenyl)borate
Molecular FormulaC30H24N6Ru+2
Molecular Weight569.6 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2]
InChIInChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2
InChIKeyHNVRWFFXWFXICS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tris(2,2'-bipyridyl)ruthenium(II) [Ru(bpy)₃]²⁺: Core Photophysical and Electrochemical Specifications for Analytical and Photoredox Procurement


Tris(2,2'-bipyridyl)ruthenium(II), commonly abbreviated as [Ru(bpy)₃]²⁺ (CAS: 15158-62-0), is a prototypical octahedral coordination complex featuring a central ruthenium(II) ion chelated by three 2,2'-bipyridine ligands. It serves as the benchmark luminophore in electrogenerated chemiluminescence (ECL) and a foundational photosensitizer in visible-light photoredox catalysis due to its well-characterized metal-to-ligand charge transfer (MLCT) excited state [1][2]. The compound exhibits an emission maximum at approximately 613 nm, a luminescence quantum yield of 0.042 in aqueous solution, and a characteristic Ru(III/II) oxidation potential near 0.89 V vs. FcH/FcH⁺ in acetonitrile [3][4].

Benchmark luminophore for electrogenerated chemiluminescence (ECL) research
Photosensitizer for visible-light photoredox catalysis via MLCT excited state
Reference standard for ECL quantum yield comparisons and cross-study calibration

Procurement Risk: Why Tris(2,2'-bipyridyl)ruthenium(II) Cannot Be Replaced by Other Ru(II) Polypyridyls Without Quantitative Performance Shifts


While other ruthenium polypyridyl complexes like [Ru(phen)₃]²⁺ or heteroleptic derivatives may appear structurally analogous, their electrochemical and photophysical properties diverge significantly in ways that directly impact analytical and catalytic outcomes. Direct substitution can alter the reversibility of the Ru(III/II) couple, shift redox potentials by hundreds of millivolts, change excited-state lifetimes, and modify the stability of the oxidized form in aqueous media [1]. These variations translate to quantifiable differences in ECL blank signals, detection limits with specific coreactants, and photocatalytic turnover frequencies. The following evidence demonstrates that selecting [Ru(bpy)₃]²⁺ over its closest analogs is a decision grounded in measurable, application-critical performance parameters.

Oxidized-state stability [Ru(phen)₃]²⁺ and heteroleptic analogs show lower Ru(III) stability and diminished electrochemical reversibility, which can increase blank ECL signals.
Redox potential mismatch Other Ru(II) polypyridyls exhibit less positive Ru(III/II) couples (differences up to hundreds of millivolts), altering coreactant compatibility and electron-transfer cascades.
Photophysical shift Excited-state lifetimes and emission maxima change with ligand substitution, directly affecting detection sensitivity and photocatalytic turnover frequency.

Head-to-Head Quantitative Differentiation: Tris(2,2'-bipyridyl)ruthenium(II) vs. Closest Analogs and Alternatives


Superior Molar Absorptivity Enables More Efficient Light Harvesting Compared to Iridium(III) Photosensitizers

[Ru(bpy)₃]²⁺ exhibits a molar extinction coefficient (ε₄₅₅) of approximately 14,600 M⁻¹ cm⁻¹ at its MLCT absorption band (455 nm), which is more than 15 times greater than that of water-soluble tri-anionic iridium(III) sensitizers (ε₄₅₅ < 860 M⁻¹ cm⁻¹) used for NAD⁺ photoreduction [1]. This stark difference in light-absorbing capacity directly influences the rate of photon capture and subsequent excited-state generation, a critical factor in photoredox applications.

Molar absorptivity ε₄₅₅
Head-to-head
Target: ~14,600 M⁻¹ cm⁻¹ Comparator (tri-anionic Ir(III)): 15-fold higher for [Ru(bpy)₃]²⁺
Supports higher photon capture efficiency in photoredox
Aqueous solution, room temp. Reported values
Photoredox Catalysis Photosensitizer Molar Extinction Coefficient

Enhanced Oxidized-State Stability Reduces Blank Signals vs. [Ru(phen)₃]²⁺ in Aqueous ECL

A comprehensive comparative study of [Ru(bpy)₃]²⁺ and [Ru(phen)₃]²⁺ in aqueous solution demonstrated that the Ru(III) form of [Ru(bpy)₃]²⁺ exhibits greater stability, as evidenced by the reversibility of its cyclic voltammetric response. The incorporation of phenanthroline ligands decreases the stability of the oxidized state, leading to a trend of diminishing reversibility [1]. This enhanced stability of [Ru(bpy)₃]³⁺ translates to lower blank ECL signals, improving signal-to-blank ratios and assay sensitivity, even though [Ru(phen)₃]²⁺ can produce greater absolute intensity with oxalate coreactant [1].

Ru(III) aqueous stability
Head-to-head
Target: Greater Ru(III) stability, lower blank ECL signals Comparator ([Ru(phen)₃]²⁺): Diminishing reversibility with phenanthroline ligands
Supports lower background for sensitive detection
Cyclic voltammetry in aqueous solution; reported trend
Electrochemiluminescence ECL Stability Blank Signal

More Positive Oxidation Potential vs. Other Ru(II) Polypyridyl Complexes Influences Redox Compatibility

The Ru(III/II) oxidation potential for [Ru(bpy)₃]²⁺ is 0.89 V (vs. FcH/FcH⁺) in acetonitrile, which is significantly more positive than that of related complexes such as [RuL1]²⁺ (0.71 V), [RuL2]²⁺ (0.52 V), and [RuL3]²⁺ (0.38 V) [1]. This higher potential means [Ru(bpy)₃]²⁺ is less easily oxidized, which can be advantageous in systems where preventing unwanted electron transfer or maintaining a specific electrochemical window is required.

Ru(III/II) oxidation potential
Head-to-head
Target: 0.89 V (vs FcH/FcH⁺) Comparators: [RuL1]²⁺ 0.71 V, [RuL2]²⁺ 0.52 V, [RuL3]²⁺ 0.38 V Difference up to 0.51 V more positive
Indicates less facile oxidation, affecting redox compatibility
CH₃CN, 0.1 M NBu₄PF₆, 100 mV/s
Electrochemistry Redox Potential Cyclic Voltammetry

Established Benchmark for Absolute ECL Quantum Efficiency Enables Direct Cross-Study Comparison

[Ru(bpy)₃]²⁺ serves as the primary standard for reporting relative ECL quantum yields (Φ_ECL) and absolute ECL quantum efficiencies (QEs). Its well-defined properties make it the universal comparator for evaluating novel luminophores [1]. For instance, novel heterobimetallic Ir(III)-M(I) complexes exhibit an ECL quantum yield up to six-fold higher than that of [Ru(bpy)₃]²⁺ [2]. This widespread use as a benchmark allows for immediate, quantitative assessment of new materials' performance, a capability not afforded by less-studied analogs.

ECL quantum yield benchmark
Class-level
Target Φ_ECL relative standard: 1.0 (by definition) Comparator (Ir(III)-M(I) complexes): up to 6-fold higher Φ_ECL
Enables direct cross-study ECL comparison
Widely used reference luminophore
Electrochemiluminescence ECL Quantum Efficiency Benchmark

Defined Application Scenarios Where Tris(2,2'-bipyridyl)ruthenium(II) Outperforms Analogs


High-Sensitivity ECL Immunoassays Requiring Minimal Blank Signal

In ECL-based clinical diagnostic assays (e.g., for cardiac biomarkers or infectious diseases), the inherent stability of the electrogenerated [Ru(bpy)₃]³⁺ species in aqueous buffers directly minimizes non-specific background luminescence. This yields lower blank signals compared to [Ru(phen)₃]²⁺, thereby improving signal-to-noise ratios and enabling lower limits of detection, a critical requirement for early disease diagnosis [1].

Visible-Light Photoredox Catalysis with High Photon Flux Requirements

For photochemical reactions requiring efficient light capture (e.g., NAD⁺ reduction, cross-coupling reactions), [Ru(bpy)₃]²⁺ is the superior choice. Its molar absorptivity at common LED wavelengths (455 nm) is over 15 times greater than that of water-soluble iridium(III) alternatives, ensuring more efficient use of incident light and faster reaction initiation [2].

Development and Calibration of Novel ECL Luminophores

Any research program aimed at synthesizing and characterizing new ECL-active metal complexes requires [Ru(bpy)₃]²⁺ as the gold-standard reference compound. Its well-documented photophysical properties (e.g., Φ_L = 0.042, τ = 0.60 μs) and electrochemical behavior provide a reliable baseline for quantifying relative ECL efficiencies and assessing the performance of new materials [3][4].

Application
Selection Property
Validation Focus
Research ECL immunoassays
Ru(III) aqueous stability
Blank-signal and detection limit assessment
Visible-light photoredox catalysis
Molar absorptivity at 455 nm
Photon capture and reaction initiation
ECL luminophore benchmarking
Standardized Φ_ECL reference
Cross-study quantum yield comparison

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